N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-16(12-3-5-19-6-4-12)20-21-17(23)15(27-18(21)26)10-11-1-2-13-14(9-11)25-8-7-24-13/h1-6,9-10H,7-8H2,(H,20,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFYTELPUOUOMJ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of thiazolidinediones. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antidiabetic, and potential anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The compound features a thiazolidine ring fused with a benzodioxin moiety. Its structural formula can be represented as follows:
This structure is crucial for its biological activity, as modifications at specific positions can significantly influence its pharmacological effects.
Antidiabetic Activity
Thiazolidinediones are well-known for their insulin-sensitizing effects. Research has shown that derivatives of thiazolidinediones exhibit significant antidiabetic properties. For instance, this compound has been evaluated for its ability to lower blood glucose levels in diabetic models. In vitro studies indicate that this compound enhances glucose uptake in muscle cells and improves insulin sensitivity .
Antimicrobial Activity
Studies have demonstrated that thiazolidinedione derivatives possess antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
Antitumor Activity
Emerging evidence suggests that thiazolidinedione derivatives may exhibit anticancer properties. A study evaluating the cytotoxic effects of similar compounds found that they significantly reduced cell viability in glioblastoma multiforme cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats treated with this compound, researchers observed a significant reduction in fasting blood glucose levels compared to the control group. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose showing superior efficacy .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of this compound against common pathogens. The minimum inhibitory concentration (MIC) was determined for E. coli and S. aureus, revealing effective concentrations lower than those required for standard antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidiabetic | Significant reduction in blood glucose levels | |
| Antimicrobial | Inhibition of E. coli and S. aureus growth | |
| Antitumor | Reduced viability in glioblastoma cells |
Table 2: Comparative Efficacy Against Pathogens
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| N-[...]-pyridine-4-carboxamide | 15 | Staphylococcus aureus |
| N-[...]-pyridine derivative | 20 | Escherichia coli |
| Standard Antibiotic (e.g., Penicillin) | 10 | Staphylococcus aureus |
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone derivative, and what key intermediates are involved?
The compound is synthesized via a multi-step approach:
- Step 1 : Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with a thiazolidinone precursor (e.g., 4-oxo-2-thioxo-1,3-thiazolidine) under acidic or basic conditions to form the Z-configured benzylidene intermediate. This step requires precise control of reaction time and temperature to favor the (5Z)-isomer .
- Step 2 : Coupling the thiazolidinone intermediate with pyridine-4-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Key intermediates include the Schiff base (benzylidene-thiazolidinone) and activated pyridine-4-carboxylic acid derivatives.
Q. How is the compound characterized, and what spectroscopic techniques are critical for confirming its structure?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- NMR : 1H NMR confirms the Z-configuration via coupling constants (J = 10–12 Hz for conjugated olefinic protons) and aromatic proton integration. 13C NMR verifies the carbonyl and thiocarbonyl carbons .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion) .
Q. What preliminary biological activities have been reported for structurally related thiazolidinone derivatives?
- Antimicrobial Activity : Rhodanine analogs show moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 8–32 µg/mL) via interference with cell wall synthesis .
- Anticancer Potential : Thiazolidinones with pyridine moieties exhibit IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, likely through apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the (5Z)-isomer during the benzylidene formation step?
- Solvent Selection : Polar aprotic solvents (e.g., acetic anhydride/acetic acid mixtures) enhance regioselectivity by stabilizing the transition state .
- Catalysis : Adding sodium acetate (0.5–1.0 equiv.) accelerates imine formation while minimizing side reactions like oxidation .
- Temperature Control : Refluxing at 80–90°C for 2–4 hours typically achieves >70% yield of the Z-isomer, confirmed by HPLC .
Q. What strategies resolve contradictions in spectral data interpretation, such as ambiguous NOE effects in NMR?
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., tautomerism) .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., confirming intramolecular S⋯O interactions at 2.57 Å) .
- DFT Calculations : Predict and compare theoretical vs. experimental NMR/IR spectra to validate configurations .
Q. How does the electronic nature of substituents on the benzodioxin ring influence biological activity?
- Electron-Withdrawing Groups (e.g., -NO₂, -CN) : Enhance antimicrobial activity by increasing electrophilicity and target binding (e.g., enzyme active sites) .
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and pharmacokinetics but may reduce cytotoxicity against cancer cells .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the benzodioxin C6 position followed by in vitro assays (e.g., kinase inhibition screens) can identify optimal moieties .
Q. What methodological challenges arise in assessing the compound’s stability under physiological conditions?
- Hydrolytic Degradation : The thioxo group (C=S) is prone to oxidation; stability assays in PBS (pH 7.4, 37°C) with LC-MS monitoring are critical .
- Photodegradation : Benzodioxin derivatives may degrade under UV light; controlled storage in amber vials is recommended .
- Metabolite Identification : Use hepatic microsome models (e.g., human S9 fraction) to track phase I/II metabolites .
Methodological Recommendations
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Analytical Workflows : Combine hyphenated techniques (e.g., LC-HRMS/MS) for purity assessment and degradation product identification .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
